5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a complex organic compound characterized by its unique structural features, including a bromine atom, a pyrazolo[3,4-b]pyridine core, and an aldehyde functional group. This compound is of significant interest in both organic synthesis and medicinal chemistry due to its potential applications in drug development and biological research.
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde belongs to the class of heterocyclic compounds, specifically pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde typically involves multiple synthetic steps that include the formation of the pyrazolo[3,4-b]pyridine core structure followed by bromination and aldehyde introduction.
In an industrial context, continuous flow chemistry may be employed to enhance production efficiency and safety during synthesis .
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to characterize the synthesized compound.
The molecular structure of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde features a five-membered pyrazole ring fused to a pyridine ring. The presence of the bromine atom at position 5 and the aldehyde group at position 3 significantly influence its chemical reactivity and biological activity.
The chemical formula for this compound is C10H8BrN3O, with a molecular weight of approximately 273.09 g/mol. The structural configuration allows for various interactions with biological targets due to the functional groups present.
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde can participate in several chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts or other reagents that can facilitate or inhibit specific pathways.
The mechanism by which 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde exerts its effects is largely dependent on its interactions with molecular targets within biological systems:
Studies indicate that this compound's ability to form stable complexes with biomolecules may lead to alterations in cellular signaling pathways and enzyme activities .
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is typically presented as a solid at room temperature with varying melting points depending on purity levels.
This compound exhibits properties characteristic of both pyrazole and pyridine derivatives:
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde has several applications:
Scaffold hopping strategies for constructing the pyrazolo[3,4-b]pyridine core leverage two primary retrosynthetic approaches, enabling rational design of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. The pyridine-ring-first strategy initiates with functionalized pyridine precursors, particularly 2-chloro-3-cyano-5-bromopyridine, which undergoes regioselective annulation with hydrazine hydrate. This method capitalizes on the enhanced electrophilicity imparted by the C2 chlorine atom and C3 electron-withdrawing group (cyano or aldehyde), facilitating nucleophilic attack and cyclization at moderate temperatures (50-80°C) with yields exceeding 85% [2] [9]. Alternatively, the pyrazole-ring-first approach employs 5-aminopyrazoles as dinucleophilic components that react with 1,3-biselectrophilic synthons. For instance, condensation with 2-bromomalondialdehyde enables simultaneous introduction of the C5 bromine atom and C3 aldehyde functionality in a single transformation, though with lower efficiency (yields ~11%) due to competing polymerization side reactions [9]. Rational design principles exploit the electron-deficient nature of the pyrazolo[3,4-b]pyridine system to strategically position halogen atoms (bromine) and formyl groups at C5 and C3 respectively, creating an orthogonal functionalization platform for pharmaceutical derivatization. The C5 bromine serves as a versatile handle for cross-coupling, while the C3 aldehyde enables nucleophilic additions or reductive aminations, facilitating rapid generation of structurally diverse bioactive compounds [2] [7].
The strategic incorporation of bromine at C5 enables diverse palladium and copper-catalyzed cross-coupling transformations essential for decorating the pyrazolo[3,4-b]pyridine scaffold. Suzuki-Miyaura coupling efficiently installs aryl and heteroaryl groups using Pd(dppf)Cl₂ catalyst in aqueous dioxane (80°C), achieving >90% conversion with electronically diverse boronic acids, though electron-deficient substrates require extended reaction times (Table 1). Buchwald-Hartwig amination employs XPhos as the optimal ligand with Pd₂(dba)₃ to couple primary and secondary amines at C5, including morpholine and N-methylpiperazine, in toluene at 100°C with 80-95% yields. Copper-catalyzed Ullmann-type couplings demonstrate particular efficiency for C-N bond formation with sulfonamides, utilizing CuI/1,10-phenanthroline catalytic systems in DMSO at 110°C to afford N-sulfonylpyrazolopyridine derivatives with excellent regioretention [6]. Microwave-assisted coupling protocols significantly enhance reaction efficiency, reducing typical coupling times from hours to minutes while maintaining high yields (85-98%) and minimizing protodebromination side products (<5%).
Table 1: Optimization of Cross-Coupling Reactions at C5 Position
Reaction Type | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield Range (%) | Key Limitations |
---|---|---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80 | 2-8 | 75-95 | Electron-poor boronic acids require longer times |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, t-BuONa | Toluene | 100 | 12-24 | 80-95 | Sterically hindered amines (<70% yield) |
Copper Amination | CuI/Phenanthroline, Cs₂CO₃ | DMSO | 110 | 24 | 65-90 | Heterocyclic sulfonamides require higher catalyst loading |
Achieving site-selective bromination at the C5 position requires precise electronic control due to the inherent reactivity differences across the pyrazolo[3,4-b]pyridine ring system. The electron-rich C3 position necessitates protection prior to electrophilic halogenation, typically via in situ generation of sodium salts using NaH in DMF or through SEM protection (2-(trimethylsilyl)ethoxymethyl chloride) to prevent dibromination [9]. Directed bromination employs NBS in acetonitrile at 0°C to selectively functionalize C5, leveraging the inherent electron deficiency at this position (δ = 147.2 ppm in ¹³C NMR), achieving >95% regioselectivity with <3% C6 bromination byproducts. Deactivating solvents like CCl₄ further enhance selectivity by minimizing ionic reaction pathways that promote dibromination. For 3-carbaldehyde derivatives, temporary protection as acetals prevents electrophilic attack at the aldehyde oxygen during halogenation. After bromination, deprotection under mild acidic conditions (pH 4-5 citrate buffer) regenerates the aldehyde functionality without compromising the bromine substituent or core structure.
Table 2: Protecting Group Strategies for Regioselective Bromination
Protecting Group | Protection Conditions | Bromination Agent | Deprotection Conditions | Overall Yield (%) |
---|---|---|---|---|
Sodium Salt (N1-H) | NaH, DMF, 0°C, 30 min | NBS, CCl₄, reflux | Aqueous workup | 82-87 |
SEM | SEM-Cl, iPr₂NEt, CH₂Cl₂ | NBS, MeCN, 0°C | TFA, CH₂Cl₂, rt | 75-80 |
Diethyl Acetal | Et₃SiH, BF₃·Et₂O | Br₂, CHCl₃, 40°C | 10% H₂SO₄, THF | 70-75 |
Integrated one-pot methodologies significantly enhance synthetic efficiency for generating 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde derivatives by minimizing intermediate isolation. A tandem Vilsmeier-Haack formylation enables direct conversion of 5-bromo-1H-pyrazolo[3,4-b]pyridine to the 3-carbaldehyde using POCl₃/DMF at 0°C followed by hydrolysis, achieving 70-75% yield with minimal purification requirements [2]. Advanced multi-step sequences demonstrate particular utility for generating hybrid structures: (1) Initial C5 bromination using NBS in THF/H₂O (0°C); (2) In situ Suzuki coupling with arylboronic acids; (3) Vilsmeier formylation at C3 using POCl₃/DMF - all within a single reaction vessel with an overall yield of 65% and significantly reduced processing time compared to stepwise protocols. Microwave-assisted one-pot procedures further enhance efficiency for synthesizing sulfonamide derivatives, combining iodination at C3 (I₂/DMSO), copper-catalyzed coupling with sulfonamides, and aldehyde functionalization in a sequential protocol that reduces total synthesis time from 48 hours to <2 hours while maintaining yields >80% [6]. These integrated approaches minimize handling of air-sensitive intermediates and reduce solvent consumption by >40%, aligning with green chemistry principles while enabling rapid library generation for structure-activity relationship studies.
The pyrazolo[3,4-b]pyridine system exhibits prototropic tautomerism between 1H (N1-H) and 2H (N2-H) forms, with computational studies confirming the 1H-tautomer as energetically favored by 37.03 kJ/mol due to complete aromaticity across both rings [7]. This tautomeric preference critically impacts the reactivity of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde during core assembly. Synthetic protocols employ kinetic trapping through N1-alkylation using methyl iodide or SEM-Cl during ring formation to prevent tautomeric equilibration that would complicate functionalization at C3 and C5. When synthesizing the unsubstituted core, reaction conditions must maintain temperatures below 60°C and avoid strongly basic conditions (pH >9) to prevent equilibration toward the undesired 2H-tautomer, which exhibits different electronic properties and reactivity profiles. Spectroscopic evidence confirms tautomeric fidelity: the 1H-tautomer shows characteristic N-H NMR signals at δ 13.5-14.0 ppm (DMSO-d₆) and distinct ¹³C chemical shifts for C3a (δ 148-150 ppm) and C7a (δ 140-142 ppm), whereas the 2H-form would display N-H at δ 10-11 ppm with significant upfield shifts at C3a/C7a. The 3-carbaldehyde functionality further stabilizes the 1H-tautomer through conjugation with the electron-deficient core, suppressing tautomerization even at elevated temperatures (up to 120°C) - a critical advantage for high-temperature cross-coupling applications [7].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1